molecular formula C13H11N5O2S B11000858 3-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide

3-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide

Cat. No.: B11000858
M. Wt: 301.33 g/mol
InChI Key: SYQNFIVQDOKVEM-UHFFFAOYSA-N
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Description

3-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide is a synthetic organic compound that belongs to the class of phthalazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide typically involves multi-step organic reactions. The starting materials often include phthalic anhydride, hydrazine derivatives, and thiadiazole precursors. The reaction conditions may involve:

    Condensation reactions: Combining phthalic anhydride with hydrazine derivatives under acidic or basic conditions.

    Cyclization reactions: Forming the phthalazine ring through intramolecular cyclization.

    Functional group modifications: Introducing the thiadiazole moiety through nucleophilic substitution or other suitable reactions.

Industrial Production Methods

Industrial production methods for such compounds may involve optimizing the synthetic routes for higher yields and purity. This can include:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification techniques: Employing crystallization, distillation, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl or nitro groups to corresponding alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring or other reactive sites.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Investigating its biological activity and potential as a drug candidate.

    Medicine: Exploring its therapeutic potential for treating diseases.

    Industry: Utilizing its chemical properties in material science or as a catalyst.

Mechanism of Action

The mechanism of action of 3-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate cellular signaling.

    DNA/RNA: Interacting with genetic material to influence gene expression.

Comparison with Similar Compounds

Similar Compounds

    Phthalazine derivatives: Compounds with similar core structures but different substituents.

    Thiadiazole derivatives: Compounds containing the thiadiazole ring with various functional groups.

Uniqueness

3-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C13H11N5O2S

Molecular Weight

301.33 g/mol

IUPAC Name

3-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxophthalazine-1-carboxamide

InChI

InChI=1S/C13H11N5O2S/c1-7-15-16-13(21-7)14-11(19)10-8-5-3-4-6-9(8)12(20)18(2)17-10/h3-6H,1-2H3,(H,14,16,19)

InChI Key

SYQNFIVQDOKVEM-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2=NN(C(=O)C3=CC=CC=C32)C

Origin of Product

United States

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